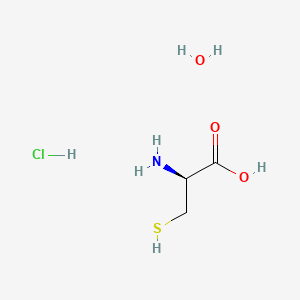

D-Cysteine hydrochloride monohydrate

概要

説明

D-Cysteine hydrochloride monohydrate is a chemical compound with the linear formula HSCH2CH (NH2)COOH · HCl · H2O . It is the enantiomer of L-Cysteine and is not typically found in natural systems . It is typically used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis .

Molecular Structure Analysis

The molecular structure of D-Cysteine hydrochloride monohydrate is represented by the linear formula HSCH2CH (NH2)COOH · HCl · H2O . The molecular weight of this compound is 175.63 .Chemical Reactions Analysis

While specific chemical reactions involving D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that cysteine, in general, undergoes a variety of reactions due to its multifunctional nature .Physical And Chemical Properties Analysis

D-Cysteine hydrochloride monohydrate has a molecular weight of 175.64 g/mol . It has 5 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The exact mass of D-Cysteine hydrochloride monohydrate is 175.0069920 g/mol .科学的研究の応用

Photocatalysis Application

D-Cysteine hydrochloride monohydrate is utilized in the functionalization of quantum dots (QDs) for photocatalysis applications. This process is essential for the development of efficient and sustainable photocatalytic systems, which are used to harness solar energy for chemical transformations .

Cell Culture Application

In cell culture, D-Cysteine serves as a reagent for more complex biological molecules, such as N-acetyl derivatives, which are involved in inhibiting cell apoptosis. It is also used as a metabolite that enzymes do not readily convert, unlike its more common enantiomer L-Cysteine .

Redox Biology Application

D-Cysteine plays a significant role in redox biology. As a thiol-containing non-essential amino acid, it is oxidized to form cystine, which is involved in various redox reactions within biological systems .

作用機序

Target of Action

D-Cysteine hydrochloride monohydrate primarily targets Carboxypeptidase A1 . Carboxypeptidase A1 is a metalloproteinase that assists in protein digestion by cleaving the C-terminal amino acid residues, and it plays a crucial role in the digestive system .

Mode of Action

D-Cysteine is a thiol-containing non-essential amino acid . It interacts with its target by participating in redox reactions, exhibiting antioxidant properties . The thiol group in D-Cysteine is capable of undergoing oxidation to form cystine , which is a crucial process in many biochemical reactions.

Biochemical Pathways

It is known that cysteine, in general, plays a significant role in the formation of disulfide bonds in proteins through the oxidation of its sulfhydryl group . These disulfide bonds are critical for maintaining the structural integrity and function of many proteins.

Result of Action

D-cysteine has been used as a reagent for more complicated biological molecules like n-acetyl derivatives for inhibiting cell apoptosis . This suggests that D-Cysteine may have potential roles in regulating cell survival and death.

Safety and Hazards

将来の方向性

While specific future directions for D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that D-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . This suggests potential applications in microbial platforms for the production of high-value compounds from CO2 and inexpensive energy sources .

特性

IUPAC Name |

(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-YBBRRFGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Cysteine hydrochloride monohydrate | |

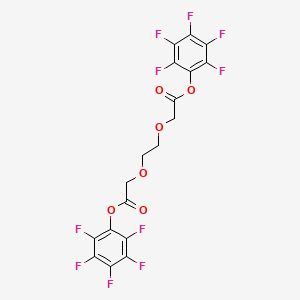

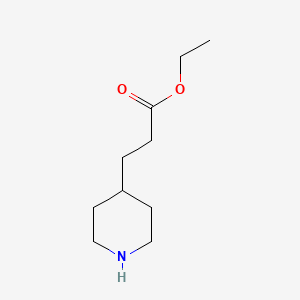

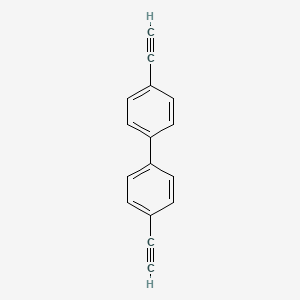

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

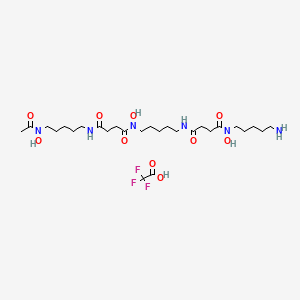

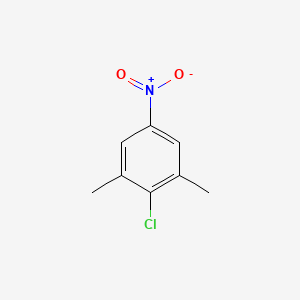

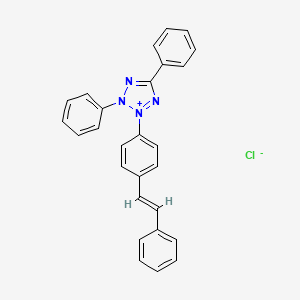

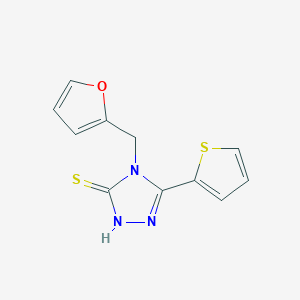

Feasible Synthetic Routes

Q & A

Q1: What is the significance of D-Cysteine Hydrochloride Monohydrate in pharmaceutical manufacturing?

A1: D-Cysteine Hydrochloride Monohydrate is a crucial chiral building block in the production of Cefminox Sodium, a third-generation cephalosporin antibiotic. [] This compound serves as a key intermediate in the multi-step synthesis of Cefminox Sodium.

Q2: Can you describe the process by which D-Cysteine Hydrochloride Monohydrate is produced according to the research?

A2: The research outlines a process starting with L-Cysteine Hydrochloride Monohydrate. This readily available starting material undergoes racemization, a chemical process converting it into a mixture of both L and D enantiomers. This mixture then goes through a carefully controlled precipitation and separation procedure to isolate and purify the desired D-Cysteine Hydrochloride Monohydrate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)